Calcium dibenzyl dimaleate

Description

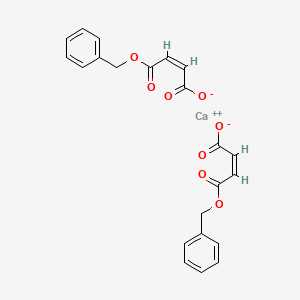

Calcium dibenzyl dimaleate (CAS 17200-48-5, ECHA No. 241-243-4) is a calcium salt derived from dibenzyl dimaleic acid. Its molecular formula is $ \text{C}{22}\text{H}{18}\text{CaO}_8 $, with a structure featuring two benzyl groups and two maleate moieties coordinated to a central calcium ion . The compound is registered under REACH as of May 31, 2018, and is used in industrial and pharmaceutical applications, though specific regulatory approvals for food or drug use remain unclear .

Key structural attributes include:

Properties

CAS No. |

17200-48-5 |

|---|---|

Molecular Formula |

C22H18CaO8 |

Molecular Weight |

450.4 g/mol |

IUPAC Name |

calcium;(Z)-4-oxo-4-phenylmethoxybut-2-enoate |

InChI |

InChI=1S/2C11H10O4.Ca/c2*12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9;/h2*1-7H,8H2,(H,12,13);/q;;+2/p-2/b2*7-6-; |

InChI Key |

YDFZSTMOFBLSJC-SVDRMMRJSA-L |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C=C\C(=O)[O-].C1=CC=C(C=C1)COC(=O)/C=C\C(=O)[O-].[Ca+2] |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=CC(=O)[O-].C1=CC=C(C=C1)COC(=O)C=CC(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium dibenzyl dimaleate typically involves the reaction of dibenzyl maleate with a calcium salt. One common method is the ligand metathesis reaction, where dibenzyl maleate reacts with calcium iodide in a solvent such as tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture to ensure complete reaction and then isolating the product by crystallization from a suitable solvent mixture .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups in the maleate ligands are susceptible to hydrolysis under acidic or basic conditions.

Acidic Hydrolysis

In acidic environments, the ester bonds break to form carboxylic acids and calcium salts:

This reaction generates benzyl hydrogen maleate and releases calcium ions .

Basic Hydrolysis

Under alkaline conditions, the esters hydrolyze to form carboxylate salts and benzyl alcohol:

The reaction liberates benzyl alcohol and a calcium dicarboxylate complex .

Substitution Reactions

While direct substitution data for this compound is limited, analogous calcium organometallic compounds exhibit reactivity toward aryl halides. For example, phenylcalcium derivatives react with bromoarenes via SNAr (nucleophilic aromatic substitution) mechanisms to form biaryls :

This suggests that this compound may participate in similar uncatalyzed coupling reactions, though the maleate ligands’ steric bulk might modulate reactivity.

Thermal Stability and Decomposition

No direct thermal decomposition data exists for this compound, but calcium salts of organic acids typically undergo decarboxylation or ester cleavage at elevated temperatures. For example:

Such reactions could release carbon dioxide, benzyl acid derivatives, and calcium carbonate residues .

Comparative Analysis of Reactivity

Research Implications

-

Organometallic Chemistry : The compound’s reactivity with aryl halides aligns with broader studies on main-group metal complexes, highlighting potential applications in catalysis or materials synthesis .

-

Biological Systems : Calcium salts are critical in physiological processes (e.g., muscle contraction). While this compound is not biologically relevant, its hydrolysis products (e.g., benzyl alcohol) could have bioactive properties .

Scientific Research Applications

Calcium dibenzyl dimaleate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other calcium-containing compounds and as a reagent in organic synthesis.

Biology: The compound’s calcium content makes it useful in studies related to calcium signaling and homeostasis in biological systems.

Medicine: Research into calcium-based compounds for drug delivery and therapeutic applications often involves this compound.

Industry: It is used in the production of specialized materials and as a catalyst in certain chemical processes

Mechanism of Action

The mechanism by which calcium dibenzyl dimaleate exerts its effects is primarily related to its ability to release calcium ions. These ions play a crucial role in various cellular processes, including signal transduction pathways, muscle contraction, and enzyme activation. The compound’s structure allows for controlled release of calcium ions, making it useful in applications where precise calcium regulation is required .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Calcium Dibenzyl Dimaleate vs. Calcium Malate

Calcium malate (CAS 17482-42-7) is a calcium salt of malic acid, widely used as a dietary calcium supplement. A critical distinction lies in their molecular structures:

| Property | This compound | Calcium Malate |

|---|---|---|

| CAS No. | 17200-48-5 | 17482-42-7 |

| Molecular Formula | $ \text{C}{22}\text{H}{18}\text{CaO}_8 $ | $ \text{C}4\text{H}4\text{CaO}_5 $ |

| Functional Groups | Benzyl, maleate | Malate |

| Solubility | Likely lower (due to benzyl groups) | High (water-soluble) |

| Regulatory Status | Limited data | Approved as a nutrient source |

This highlights a critical gap in DCM’s characterization for food applications.

Comparison with Other Calcium Salts

a) Calcium Diascorbate (CAS 5743-27-1)

- Structure : Combines ascorbic acid (vitamin C) with calcium.

- Applications : Antioxidant and calcium supplement.

- Differentiation : Unlike DCM, calcium diascorbate lacks aromatic benzyl groups, resulting in higher water solubility and bioavailability .

b) Calcium Dichlorophthalate (CAS 94248-52-9)

- Structure : Contains phthalate and chloride groups.

- Applications : Primarily industrial (e.g., plasticizers).

Comparison with Non-Calcium Dimaleates

a) Prochlorperazine Dimaleate

- Structure : A pharmaceutical dimaleate salt used in antipsychotic drugs.

- Differentiation : Prochlorperazine dimaleate forms a double-salt structure, improving aqueous solubility and stability under stress conditions. DCM’s benzyl groups may limit similar performance in drug formulations .

b) Glasdegib Dimaleate

Key Research Findings

- Structural Challenges : DCM’s benzyl groups reduce solubility compared to malate or ascorbate salts, limiting its utility in aqueous systems .

- Regulatory Gaps : EFSA emphasizes the need for batch-specific data to confirm DCM’s uniqueness compared to calcium malate .

- Industrial Potential: DCM’s hydrophobic benzyl groups may suit niche applications, such as corrosion inhibition or specialty polymer synthesis, akin to dibenzyl ether (CAS 7080-50-4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.